molecular formula C17H19N3O2 B2925141 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide CAS No. 2034589-53-0

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide

Cat. No.: B2925141
CAS No.: 2034589-53-0
M. Wt: 297.358
InChI Key: UHRSLVCJVKWAJZ-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a pyrimidinone core substituted with a cyclopropyl group and an ethyl-linked 2-methylbenzamide moiety.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)17(22)18-8-9-20-11-19-15(10-16(20)21)13-6-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRSLVCJVKWAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide involves multiple steps. Typically, the process starts with the synthesis of the cyclopropyl-substituted pyrimidine ring. The cyclopropyl ketone is reacted with an appropriate nitrile to form the pyrimidine core. This is followed by the addition of the ethyl linker and subsequently, the coupling with 2-methylbenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often relies on scalable processes, focusing on yield optimization and cost-effectiveness. The primary methods include multi-step organic synthesis, involving the preparation of intermediates that are subsequently purified and reacted under specific conditions to ensure high purity and yield of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide undergoes various types of reactions, including:

  • Oxidation: : Transformation of the compound by the addition of oxygen or the removal of hydrogen.

  • Reduction: : The process involves the addition of hydrogen or removal of oxygen.

  • Substitution: : Replacement of a functional group within the molecule with another functional group.

Common Reagents and Conditions
  • Oxidation: : Utilizes reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Involves the use of reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: : Generally carried out under conditions involving halogenated reagents like N-bromosuccinimide (NBS) or other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may result in the formation of hydroxylated or carboxylated derivatives. Reduction typically leads to the formation of more saturated compounds. Substitution reactions yield derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is widely used in scientific research due to its unique properties In chemistry, it serves as a valuable intermediate for synthesizing various compounds In biology and medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways

Mechanism of Action

The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in biological processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares key structural features and properties of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide with two closely related derivatives:

Property Target Compound 2-Bromo Derivative 4-Ethoxy Derivative
IUPAC Name This compound 2-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-ethoxybenzamide
Molecular Formula C₁₇H₁₉N₃O₂ C₁₆H₁₆BrN₃O₂ C₁₈H₂₁N₃O₃
Molecular Weight 297.35 g/mol 362.22 g/mol 327.38 g/mol
Substituent on Benzamide 2-methyl (-CH₃) 2-bromo (-Br) 4-ethoxy (-OCH₂CH₃)
Key Structural Impact Enhanced lipophilicity and steric bulk due to methyl group Increased molecular weight and potential halogen bonding from bromine Improved solubility and electronic effects from ethoxy group

Key Observations:

Substituent Effects :

  • The 2-methyl group in the target compound likely enhances metabolic stability compared to the bulkier 2-bromo derivative , which may exhibit stronger halogen-mediated target interactions .
  • The 4-ethoxy derivative introduces a polar group that could improve aqueous solubility, a critical factor for bioavailability .

Research Findings and Implications

  • Biological Activity: Patent data () indicates that benzamide derivatives with trifluoromethyl or dichlorophenyl substituents exhibit insecticidal or bactericidal properties .
  • Physical Property Gaps : Critical data such as melting points, solubility, and stability are unavailable for all three compounds, limiting a comprehensive comparative analysis .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₇H₁₈N₄O
Molecular Weight: 304.37 g/mol
Structural Features:

  • Contains a pyrimidine ring
  • Incorporates a cyclopropyl group
  • Features a benzamide moiety

The compound's unique structure suggests potential interactions with various biological targets, particularly in oncology and neurology, where similar pyrimidine derivatives have shown promise in therapeutic applications .

Research indicates that compounds resembling this compound may act through the inhibition of specific kinases or other enzymes critical in cancer proliferation and neurodegenerative diseases. The mechanism is likely associated with the compound's ability to interact with biological receptors or enzymes, disrupting normal cellular processes and leading to therapeutic effects .

Anticancer Potential

Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, the structural analogs have demonstrated activity against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation, particularly concerning its ability to mitigate endoplasmic reticulum (ER) stress. Similar benzamide derivatives have been reported to protect pancreatic β-cells against ER stress-induced death, indicating a possible pathway for this compound's therapeutic application in neurodegenerative diseases .

Data Table: Biological Activity Overview

Activity Type Observation Reference
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectionProtects against ER stress in pancreatic β-cells
Enzyme InhibitionPotential inhibitor of specific kinases

Case Studies and Research Findings

  • Anticancer Activity Study
    • A study evaluated the efficacy of compounds similar to this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects
    • Research into related benzamide compounds demonstrated their ability to prevent apoptosis in pancreatic β-cells under ER stress conditions. The maximum protective effect was noted at concentrations as low as 0.1 μM, highlighting the compound's potency .
  • Pharmacokinetic Studies
    • Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for related compounds, which may also apply to this compound.

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